Neryl Formate: A Technical Guide to its Chemical Properties, Structure, and Experimental Analysis
Neryl Formate: A Technical Guide to its Chemical Properties, Structure, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265) ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a monoterpenoid ester found in various plants and is a significant component of the aggregation pheromone of the American and European house dust mites, Dermatophagoides farinae and D. pteronyssinus.[1][2][3][4][5] This dual role in the natural world, as both a plant volatile and an insect semiochemical, makes it a molecule of interest for researchers in chemical ecology, natural product chemistry, and pest management. This technical guide provides a comprehensive overview of the chemical and physical properties of neryl formate, its molecular structure, methods for its synthesis and isolation, and available spectroscopic data.
Chemical Structure and Identification
Neryl formate is the formate ester of nerol (B1678202), which is the (Z)-isomer of geraniol. The molecule consists of a ten-carbon acyclic monoterpene backbone with two double bonds and a formate ester functional group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate[6] |
| CAS Number | 2142-94-1[6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₈O₂[6][10] |
| Molecular Weight | 182.26 g/mol [6][7][10] |
| InChI | InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7-[6] |
| InChIKey | FQMZVFJYMPNUCT-XFFZJAGNSA-N[6][7] |
| SMILES | CC(=CCC/C(=C\COC=O)/C)C[6] |
| FEMA Number | 2776[6][8] |
Physicochemical Properties
Neryl formate is a colorless to pale yellow liquid with a characteristic sweet, herbaceous, and green-rose odor.[6] It is largely insoluble in water but soluble in alcohols.[9]
Table 2: Physicochemical Data for Neryl Formate
| Property | Value | Reference(s) |
| Boiling Point | 113-114 °C @ 15 mmHg | [6] |
| 220-225 °C @ 760 mmHg | [9] | |
| Density | 0.913-0.920 g/cm³ @ 25 °C | [9] |
| 0.916-0.917 g/cm³ @ 15 °C | [6] | |
| Refractive Index | 1.447-1.457 @ 20 °C | [9] |
| 1.456-1.458 | [6] | |
| Flash Point | 98.89 °C (210 °F) TCC | [9] |
| logP (o/w) | 3.5 (est.) | [6] |
| Vapor Pressure | 0.015 mmHg @ 25 °C (est.) | [9] |
Spectroscopic Data
Detailed experimental spectroscopic data for neryl formate, particularly NMR, is not widely published. However, mass spectrometry data is available, and computational predictions for NMR and IR have been reported.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of neryl formate in complex mixtures like essential oils and insect extracts.[7][8] The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns.
Table 3: Major Peaks in the EI-Mass Spectrum of Neryl Formate
| m/z | Relative Intensity |
| 69.0 | 99.99 |
| 41.0 | 59.89 |
| 68.0 | 21.34 |
| 93.0 | 15.38 |
| 39.0 | 13.32 |
Source: PubChem CID 5354882[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted NMR Data for Neryl Formate
| Spectrum | Peak | Predicted Chemical Shift (ppm) | Typical Range (ppm) |
| ¹H NMR | H-C=O Proton | 8.10 | 8.0 - 8.2 |
| ¹³C NMR | C=O Carbon | 161.5 | 160 - 165 |
Source: Benchchem[7]
Infrared (IR) Spectroscopy
The IR spectrum of neryl formate is characterized by the strong absorption of the ester carbonyl group.
Table 5: Predicted and Typical IR Frequencies for Neryl Formate
| Functional Group | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) |
| C=O Stretch (Ester) | 1735 | 1720 - 1750 |
Source: Benchchem[7]
Experimental Protocols
Synthesis of Neryl Formate
Neryl formate can be synthesized through several methods, with the most common being the direct esterification of nerol.
This is a classic and well-documented method for synthesizing esters.[7]
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Principle: The Fischer esterification involves the reaction of a carboxylic acid (formic acid) with an alcohol (nerol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.
-
Methodology:
-
To a solution of nerol in a suitable solvent (e.g., toluene (B28343) or using an excess of nerol itself), formic acid is added.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent like diethyl ether or ethyl acetate.
-
The organic phase is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted formic acid), and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude neryl formate can be purified by vacuum distillation or column chromatography.
-
This method provides a milder alternative to strong acid catalysis.
-
Principle: DCCD is a coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. It reacts with formic acid to form an activated intermediate, which is then readily attacked by the hydroxyl group of nerol. A byproduct, dicyclohexylurea (DCU), is formed, which is insoluble in most organic solvents and can be easily removed by filtration.
-
Methodology:
-
Nerol and formic acid are dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
The solution is cooled in an ice bath, and a solution of DCCD in the same solvent is added dropwise with stirring.
-
A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be added to increase the reaction rate.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The precipitated DCU is removed by filtration.
-
The filtrate is washed with dilute acid (e.g., 5% HCl) to remove any remaining DCCD and DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified as described above.
-
Isolation from Natural Sources
Neryl formate is a constituent of the essential oils of several plants, such as Pelargonium graveolens (rose geranium).[11][12][13][14][15] It is also a pheromone produced by house dust mites.
-
Principle: Essential oils are complex mixtures of volatile compounds. Isolation of a specific component like neryl formate typically involves extraction of the oil followed by chromatographic separation.
-
Methodology:
-
Extraction: The essential oil is first extracted from the plant material (e.g., leaves of P. graveolens) using methods like steam distillation or hydrodistillation.[15]
-
Fractionation: The crude essential oil is then subjected to fractionation to separate its components. This can be achieved by:
-
Fractional Distillation under Vacuum: This technique separates compounds based on their boiling points.
-
Column Chromatography: The essential oil is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation. A shallow gradient of a non-polar solvent (like n-hexane) with a more polar solvent (like diethyl ether) can be effective for separating esters.[11]
-
-
Analysis: Fractions are collected and analyzed by GC-MS to identify those containing neryl formate. Fractions with high purity can be combined.
-
The identification of neryl formate as a mite pheromone follows a well-established workflow in chemical ecology.[1][2][3][4]
Figure 1. A generalized workflow for the identification of neryl formate as a pheromone.
Biological Significance
Neryl formate serves as an airborne aggregation pheromone for both the American and European house dust mites.[1][2][3][4][5] This means the compound is released by the mites and attracts other mites to a specific location, facilitating congregation. This biological activity has led to research into its potential use in "lure-and-kill" strategies for managing mite populations, which are a major source of allergens.[1][2][8]
Conclusion
Neryl formate is a well-characterized monoterpenoid with significant roles in both the plant and insect kingdoms. Its chemical and physical properties are well-documented, and established organic synthesis and natural product isolation techniques can be readily applied to obtain pure samples. While detailed experimental spectroscopic data is sparse in the literature, available mass spectrometry and predicted NMR and IR data provide a solid foundation for its identification and characterization. The role of neryl formate as a key semiochemical in house dust mites underscores its importance and potential for application in pest management strategies, making it a valuable subject for continued research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neryl formate | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Neryl formate | 2142-94-1 | Benchchem [benchchem.com]
- 8. CA2712506A1 - Lure for mites comprising neryl formate - Google Patents [patents.google.com]
- 9. neryl formate, 2142-94-1 [thegoodscentscompany.com]
- 10. Neryl formate | 2142-94-1 | CAA14294 | Biosynth [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 15. Studies on essential oil from rose-scented geranium, Pelargonium graveolens L'Hérit. (Geraniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
